molecular formula C33H23N6Na3O12S4 B1620128 Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate CAS No. 6417-31-8

Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate

Cat. No.: B1620128
CAS No.: 6417-31-8
M. Wt: 892.8 g/mol
InChI Key: JWFOTJIXWCVMRP-UHFFFAOYSA-K
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Description

Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, acetylamino, and diazenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves multiple steps. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of sulfonic acid groups. The acetylamino and diazenyl groups are then added through a series of reactions involving specific reagents and catalysts. The final step involves the formation of the sodium salt, which is achieved by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and diazenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives. These products are often used as intermediates in the synthesis of other complex molecules.

Scientific Research Applications

Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The sulfonic acid and diazenyl groups play a crucial role in these interactions, facilitating the binding and subsequent biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolesulfonic acid: A simpler analog with similar sulfonic acid functionality.

    Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: Another compound with acetylamino and sulfonyl groups.

Uniqueness

Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

CAS No.

6417-31-8

Molecular Formula

C33H23N6Na3O12S4

Molecular Weight

892.8 g/mol

IUPAC Name

trisodium;2-[4-[[6-[(4-acetamidophenyl)carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C33H26N6O12S4.3Na/c1-16-3-11-25-30(31(16)55(49,50)51)52-32(37-25)18-4-12-24(26(14-18)53(43,44)45)38-39-28-27(54(46,47)48)15-19-13-22(9-10-23(19)29(28)41)36-33(42)35-21-7-5-20(6-8-21)34-17(2)40;;;/h3-15,41H,1-2H3,(H,34,40)(H2,35,36,42)(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

JWFOTJIXWCVMRP-UHFFFAOYSA-K

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Key on ui other cas no.

6417-31-8

Origin of Product

United States

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